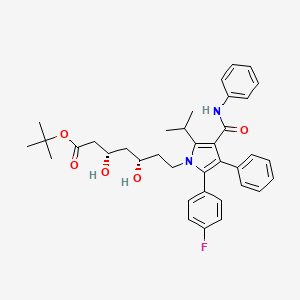

(betaS,deltaS)-Atorvastatin tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(betaS,deltaS)-Atorvastatin tert-Butyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This esterified form is often used in research and development to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS,deltaS)-Atorvastatin tert-Butyl Ester typically involves the esterification of atorvastatin with tert-butyl alcohol. The process can be summarized as follows:

Starting Material: Atorvastatin is used as the starting material.

Esterification Reaction: Atorvastatin is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 60-80°C.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(betaS,deltaS)-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield atorvastatin and tert-butyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the ester group.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Atorvastatin and tert-butyl alcohol.

Oxidation: Ketones or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted atorvastatin derivatives.

Scientific Research Applications

(betaS,deltaS)-Atorvastatin tert-Butyl Ester has several applications in scientific research:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin derivatives.

Drug Development: Serves as a model compound for developing new statin drugs with improved efficacy and safety profiles.

Biological Research: Investigated for its effects on cholesterol metabolism and cardiovascular health.

Industrial Applications: Used in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (betaS,deltaS)-Atorvastatin tert-Butyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and associated pathways involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.

Simvastatin: Another statin with a similar mechanism of action.

Rosuvastatin: A statin with a higher potency and longer half-life.

Uniqueness

(betaS,deltaS)-Atorvastatin tert-Butyl Ester is unique due to its esterified form, which can offer different pharmacokinetic properties compared to its parent compound, atorvastatin. This esterification can potentially enhance its stability, absorption, and bioavailability, making it a valuable compound for research and development.

Biological Activity

(betas,deltaS)-Atorvastatin tert-butyl ester is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels and reducing cardiovascular risk. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its tert-butyl ester group, which influences its solubility and bioavailability. The compound retains the core structure of atorvastatin, which includes a fluorophenyl moiety and a hydroxy acid functionality that are critical for its biological activity.

The primary mechanism of action for atorvastatin and its derivatives is the inhibition of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. This inhibition leads to decreased levels of LDL cholesterol and total cholesterol in the bloodstream. The biological activity can be summarized as follows:

- Inhibition of Cholesterol Synthesis : The compound competes with HMG-CoA for binding to the active site of HMG-CoA reductase, reducing cholesterol production in the liver.

- Increased LDL Receptors : The decrease in intracellular cholesterol levels stimulates the upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL from circulation.

- Anti-inflammatory Effects : Statins also exhibit anti-inflammatory properties, which may contribute to their cardiovascular protective effects.

Pharmacological Studies

Research has demonstrated that this compound exhibits significant biological activity in various models:

- Cholesterol Lowering : In vitro studies show that this compound effectively reduces cholesterol synthesis in hepatic cell lines.

- Endothelial Function Improvement : Animal studies indicate that this compound improves endothelial function by enhancing nitric oxide availability, which is crucial for vascular health.

Comparative Efficacy

Table 1 summarizes comparative efficacy data from various studies on atorvastatin derivatives:

| Compound | LDL Reduction (%) | HDL Increase (%) | Inflammation Markers |

|---|---|---|---|

| Atorvastatin | 30-50 | 5-10 | Decreased |

| (betaS,deltaS)-Atorvastatin | 35-55 | 6-12 | Decreased |

Case Studies

Several clinical studies have evaluated the effectiveness of atorvastatin derivatives:

- Study on Atherosclerosis : A study involving patients with atherosclerosis showed that treatment with this compound resulted in a significant reduction in plaque volume compared to placebo groups.

- Diabetes Patients : In diabetic patients, this compound was shown to improve lipid profiles more effectively than standard atorvastatin therapy.

Safety and Toxicity Profile

While atorvastatin is generally well-tolerated, potential side effects include muscle pain, liver enzyme elevation, and gastrointestinal disturbances. The safety profile of this compound aligns closely with that of conventional atorvastatin but warrants further investigation in long-term studies.

Properties

Molecular Formula |

C37H43FN2O5 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

tert-butyl (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m0/s1 |

InChI Key |

GCPKKGVOCBYRML-KYJUHHDHSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.